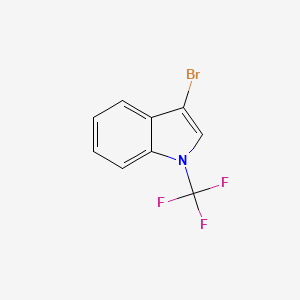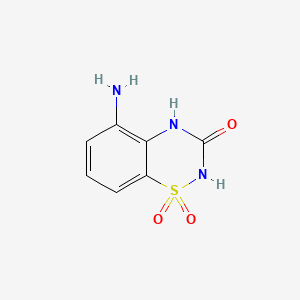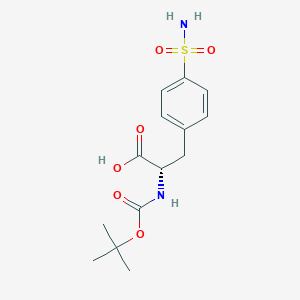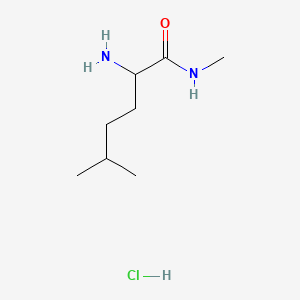
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of an azidomethyl group and a difluoroethyl group attached to the thiazole ring
Preparation Methods
The synthesis of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Azidomethylation: The azidomethyl group can be introduced through the reaction of the thiazole derivative with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide group is replaced by other functional groups, such as amines or alkyl groups, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and pharmacokinetics.
Comparison with Similar Compounds
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:
4-(Methylthio)-2-(1,1-difluoroethyl)-1,3-thiazole: This compound has a methylthio group instead of an azidomethyl group, which affects its reactivity and applications.
4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-oxazole: This compound has an oxazole ring instead of a thiazole ring, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C6H6F2N4S |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6F2N4S/c1-6(7,8)5-11-4(3-13-5)2-10-12-9/h3H,2H2,1H3 |
InChI Key |
HSMHXYAJYHYJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)CN=[N+]=[N-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)

![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)


![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)


![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
